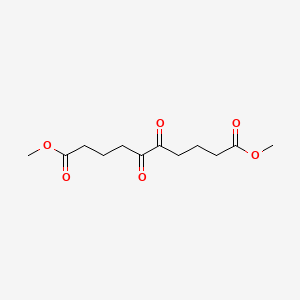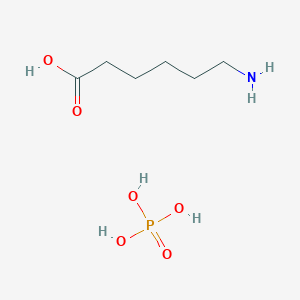
6-Aminohexanoic acid;phosphoric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Aminohexanoic acid, also known as ε-aminocaproic acid, is a derivative and analogue of the amino acid lysine. It is a synthetic lysine derivative without an α-amino group, making it an effective inhibitor for enzymes that bind to lysine residues. Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H₃PO₄. It is commonly used in various industrial and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
6-Aminohexanoic acid can be synthesized through the hydrolysis of ε-caprolactam under acidic or basic conditions. The process involves the ring-opening hydrolysis of caprolactam, followed by purification using ion exchange resins . Another method involves the use of six isolated enzymes to biosynthesize 6-aminohexanoic acid from cyclohexanol .
Industrial Production Methods
The industrial production of 6-aminohexanoic acid primarily involves the hydrolysis of ε-caprolactam. This method is widely used due to its efficiency and cost-effectiveness .
化学反应分析
Types of Reactions
6-Aminohexanoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 6-oxohexanoic acid.
Reduction: It can be reduced to form hexanoic acid.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 6-aminohexanoic acid include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pH conditions .
Major Products Formed
The major products formed from the reactions of 6-aminohexanoic acid include 6-oxohexanoic acid, hexanoic acid, and various substituted derivatives .
科学研究应用
6-Aminohexanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material in the synthesis of nylon-6 and other polyamides.
Biology: It is used as a linker in the synthesis of biologically active structures.
Medicine: It is used as an antifibrinolytic drug to prevent excessive bleeding.
Industry: It is used in the production of synthetic fibers and as a component in various industrial processes.
作用机制
The mechanism of action of 6-aminohexanoic acid involves its ability to mimic the side chain of lysine in fibrin and interact with lysine-binding sites on plasmin and plasminogen. This interaction competitively prevents plasmin and plasminogen from binding to fibrin, thereby inhibiting fibrin degradation . This action leads to the inhibition of plasmin-induced fibrin degradation, making it effective in preventing excessive bleeding .
相似化合物的比较
6-Aminohexanoic acid is similar to other lysine analogues, such as tranexamic acid and aminomethylbenzoic acid. it is unique in its structure and specific applications. While tranexamic acid is also an antifibrinolytic agent, 6-aminohexanoic acid is more commonly used in the synthesis of nylon-6 and other polyamides .
List of Similar Compounds
- Tranexamic acid
- Aminomethylbenzoic acid
- ε-Caprolactam
属性
CAS 编号 |
138659-49-1 |
|---|---|
分子式 |
C6H16NO6P |
分子量 |
229.17 g/mol |
IUPAC 名称 |
6-aminohexanoic acid;phosphoric acid |
InChI |
InChI=1S/C6H13NO2.H3O4P/c7-5-3-1-2-4-6(8)9;1-5(2,3)4/h1-5,7H2,(H,8,9);(H3,1,2,3,4) |
InChI 键 |
GTQWLEYOZXFEFT-UHFFFAOYSA-N |
规范 SMILES |
C(CCC(=O)O)CCN.OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14267823.png)
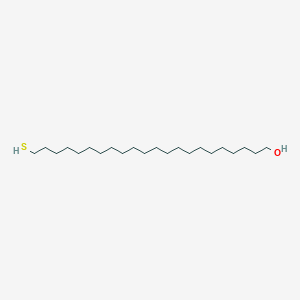
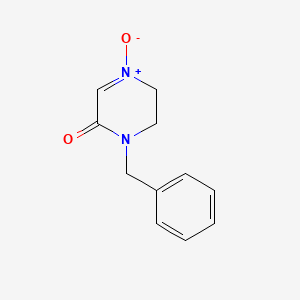
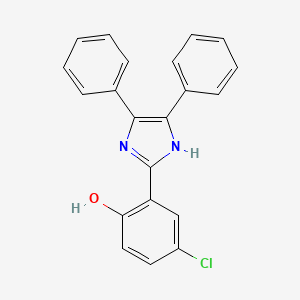
![4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde](/img/structure/B14267839.png)
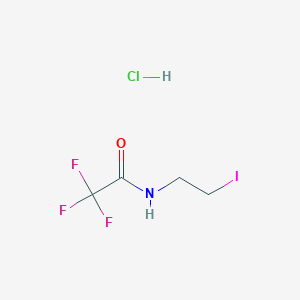
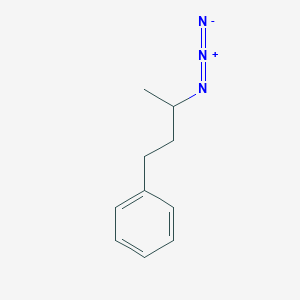
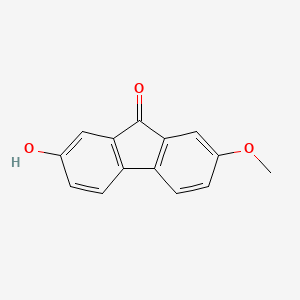
![2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane](/img/structure/B14267859.png)
![(5-Cyano-2-methyl[3,4'-bipyridin]-6(1H)-ylidene)propanedinitrile](/img/structure/B14267863.png)
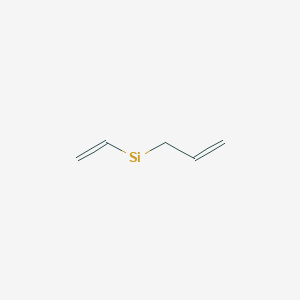
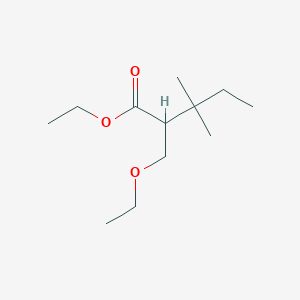
![[(1-Iodohex-1-en-1-yl)selanyl]benzene](/img/structure/B14267883.png)
